Cas no 2229472-90-4 (1-methyl-5-3-(trifluoromethyl)-1H-pyrazol-4-yl-1H-pyrazol-4-amine)

1-methyl-5-3-(trifluoromethyl)-1H-pyrazol-4-yl-1H-pyrazol-4-amine structure
2229472-90-4 structure
Product name:1-methyl-5-3-(trifluoromethyl)-1H-pyrazol-4-yl-1H-pyrazol-4-amine
CAS No:2229472-90-4
MF:C8H8F3N5
Molecular Weight:231.177830696106
CID:6259546
PubChem ID:165974378

1-methyl-5-3-(trifluoromethyl)-1H-pyrazol-4-yl-1H-pyrazol-4-amine 化学的及び物理的性質

名前と識別子

    • 1-methyl-5-3-(trifluoromethyl)-1H-pyrazol-4-yl-1H-pyrazol-4-amine
    • 1-methyl-5-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-pyrazol-4-amine
    • EN300-1956360
    • 2229472-90-4
    • インチ: 1S/C8H8F3N5/c1-16-6(5(12)3-14-16)4-2-13-15-7(4)8(9,10)11/h2-3H,12H2,1H3,(H,13,15)
    • InChIKey: PJAFFCPYFKQRQW-UHFFFAOYSA-N
    • SMILES: FC(C1=C(C=NN1)C1=C(C=NN1C)N)(F)F

計算された属性

  • 精确分子量: 231.07317976g/mol
  • 同位素质量: 231.07317976g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 259
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.4
  • トポロジー分子極性表面積: 72.5Ų

1-methyl-5-3-(trifluoromethyl)-1H-pyrazol-4-yl-1H-pyrazol-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1956360-0.25g
1-methyl-5-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-pyrazol-4-amine
2229472-90-4
0.25g
$1300.0 2023-09-17
Enamine
EN300-1956360-0.05g
1-methyl-5-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-pyrazol-4-amine
2229472-90-4
0.05g
$1188.0 2023-09-17
Enamine
EN300-1956360-10g
1-methyl-5-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-pyrazol-4-amine
2229472-90-4
10g
$6082.0 2023-09-17
Enamine
EN300-1956360-10.0g
1-methyl-5-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-pyrazol-4-amine
2229472-90-4
10g
$6390.0 2023-05-23
Enamine
EN300-1956360-0.1g
1-methyl-5-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-pyrazol-4-amine
2229472-90-4
0.1g
$1244.0 2023-09-17
Enamine
EN300-1956360-5g
1-methyl-5-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-pyrazol-4-amine
2229472-90-4
5g
$4102.0 2023-09-17
Enamine
EN300-1956360-5.0g
1-methyl-5-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-pyrazol-4-amine
2229472-90-4
5g
$4309.0 2023-05-23
Enamine
EN300-1956360-1.0g
1-methyl-5-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-pyrazol-4-amine
2229472-90-4
1g
$1485.0 2023-05-23
Enamine
EN300-1956360-0.5g
1-methyl-5-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-pyrazol-4-amine
2229472-90-4
0.5g
$1357.0 2023-09-17
Enamine
EN300-1956360-2.5g
1-methyl-5-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-pyrazol-4-amine
2229472-90-4
2.5g
$2771.0 2023-09-17

1-methyl-5-3-(trifluoromethyl)-1H-pyrazol-4-yl-1H-pyrazol-4-amine 関連文献

1-methyl-5-3-(trifluoromethyl)-1H-pyrazol-4-yl-1H-pyrazol-4-amineに関する追加情報

Professional Introduction to Compound with CAS No. 2229472-90-4 and Product Name: 1-methyl-5-3-(trifluoromethyl)-1H-pyrazol-4-yl-1H-pyrazol-4-amine

The compound identified by the CAS number 2229472-90-4 and the product name 1-methyl-5-3-(trifluoromethyl)-1H-pyrazol-4-yl-1H-pyrazol-4-amine represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound, featuring a dual-pyrazole core structure, has garnered considerable attention due to its unique chemical properties and potential therapeutic applications. The molecular architecture of this compound incorporates a methyl group at the 1-position of the first pyrazole ring and a 3-(trifluoromethyl) substituent on the second pyrazole ring, which are critical features that contribute to its distinct reactivity and biological activity.

In recent years, there has been a growing interest in pyrazole derivatives as pharmacophores due to their versatility and efficacy in modulating various biological pathways. The presence of the trifluoromethyl group in particular is noteworthy, as it is known to enhance metabolic stability and binding affinity to biological targets. This modification has been widely explored in drug development, leading to several FDA-approved medications that utilize trifluoromethyl-containing scaffolds. The compound in question extends this chemistry by combining two pyrazole rings, which can create a more complex and potentially more potent pharmacological profile.

The synthesis of 1-methyl-5-3-(trifluoromethyl)-1H-pyrazol-4-yl-1H-pyrazol-4-amine involves multi-step organic transformations that require precise control over reaction conditions. The formation of the pyrazole-pyrazole bridge is a critical step, as it determines the overall conformation and reactivity of the molecule. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques are essential for producing compounds with complex structures like this one, ensuring they meet the stringent requirements for pharmaceutical applications.

One of the most compelling aspects of this compound is its potential as an intermediate in the development of novel therapeutic agents. Pyrazole derivatives have shown promise in treating a range of diseases, including inflammation, cancer, and infectious disorders. The dual-pyrazole core structure suggests that this compound may exhibit multiple modes of action, making it a valuable candidate for drug discovery programs. For instance, studies have indicated that pyrazole-based compounds can inhibit enzymes involved in inflammatory pathways by modulating key signaling molecules such as NF-κB and MAPK. The methyl and trifluoromethyl substituents may further enhance these effects by improving binding interactions with target proteins.

Recent research has also explored the antimicrobial properties of pyrazole derivatives. The structural features of 1-methyl-5-3-(trifluoromethyl)-1H-pyrazol-4-yl-1H-pyrazol-4-amine make it an attractive candidate for developing new antibiotics or antifungal agents. Compounds with trifluoromethyl groups are often more resistant to metabolic degradation, which can improve their efficacy against resistant strains of pathogens. Additionally, the ability of pyrazoles to disrupt bacterial cell wall synthesis or interfere with essential metabolic processes makes them promising candidates for antimicrobial therapy.

The pharmacokinetic profile of this compound is another area of interest. Studies have shown that pyrazole derivatives can exhibit favorable pharmacokinetic properties, including good oral bioavailability and rapid absorption. The presence of lipophilic substituents like the methyl and trifluoromethyl groups can enhance membrane permeability, allowing for efficient distribution throughout the body. Furthermore, these structural elements can improve binding affinity to plasma proteins, which can influence drug distribution and half-life.

In vitro and in vivo studies have begun to elucidate the biological activity of 1-methyl-5-3-(trifluoromethyl)-1H-pyrazol-4-yl-1H-pyrazol-4-amine. Preliminary results suggest that it may possess inhibitory effects on enzymes such as COX (cyclooxygenase) and LOX (lipoxygenase), which are involved in inflammatory responses. Additionally, its ability to interact with receptors or ion channels could make it useful in treating neurological disorders or cardiovascular diseases. These findings underscore the potential therapeutic value of this compound and highlight its importance as a lead molecule in drug discovery efforts.

The development of new synthetic routes for 1-methyl-5-3-(trifluoromethyl)-1H-pyrazol-4-yll-H-pyrazol-l-amine is ongoing, with researchers seeking more efficient and sustainable methods. Green chemistry principles are being increasingly applied to reduce waste and energy consumption during synthesis. For example, catalytic processes that minimize solvent use and hazardous byproducts are being explored. These advancements not only improve the economic viability of producing this compound but also align with global efforts to promote environmental sustainability in pharmaceutical manufacturing.

Collaborative efforts between academic institutions and pharmaceutical companies are crucial for advancing the development of this compound into viable therapeutics. Such partnerships facilitate the sharing of expertise and resources, enabling faster translation from laboratory research to clinical trials. The integration of computational modeling techniques into drug design has also accelerated progress by allowing researchers to predict biological activity and optimize molecular structures before experimental validation.

The regulatory landscape for new pharmaceuticals continues to evolve, with agencies like the FDA placing increasing emphasis on safety and efficacy data before approval. Companies developing compounds like 1-methyl-l-l -(trifluoromethylation)-l -pyazol-l -(pyazol -yl) -l -amine must navigate these requirements carefully to ensure successful market entry. Engaging early with regulatory bodies can help streamline processes and address potential concerns proactively.

In conclusion, 1-methylation -5 -3 -(trifluoromethylation) -l H -pyazol -4 yl-l H -pyazoll amine (CAS No. 2229472 90 4) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas Its unique molecular structure featuring both pyazole rings highlights its versatility as a lead molecule for drug discovery Future research will focus on optimizing synthesis methods exploring its biological activity further refining pharmacokinetic profiles ensuring safety efficacy standards ultimately bringing this promising compound closer towards clinical utility

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